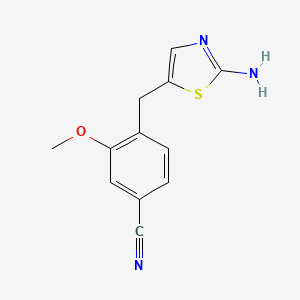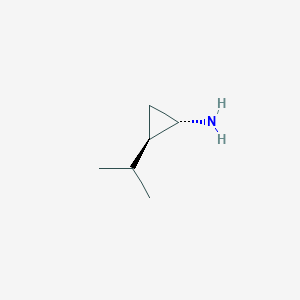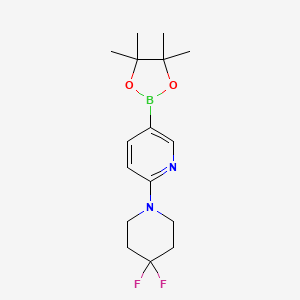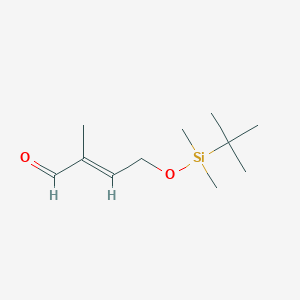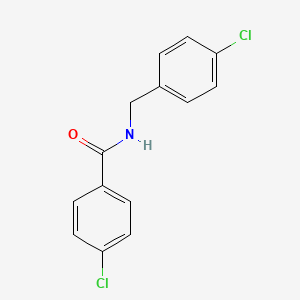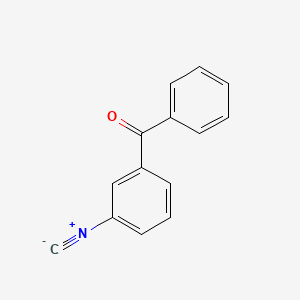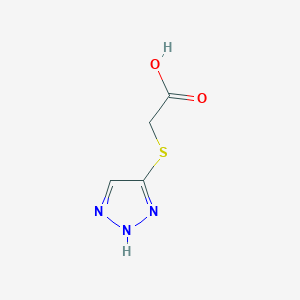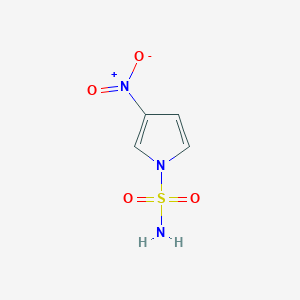
3-Nitro-1H-pyrrole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1H-pyrrole-1-sulfonamide: is a heterocyclic compound that contains a pyrrole ring substituted with a nitro group at the 3-position and a sulfonamide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-pyrrole-1-sulfonamide typically involves the nitration of a pyrrole derivative followed by sulfonamide formation. One common method is the nitration of 1H-pyrrole using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrrole is then reacted with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitro-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: 3-Amino-1H-pyrrole-1-sulfonamide.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Nitro-1H-pyrrole-1-sulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological activity. It may serve as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties .
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic applications. It may be explored as a candidate for drug development targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of 3-Nitro-1H-pyrrole-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1H-pyrrole: Lacks the sulfonamide group but shares the nitro-substituted pyrrole core.
1H-Pyrrole-1-sulfonamide: Lacks the nitro group but contains the sulfonamide-substituted pyrrole core.
3-Amino-1H-pyrrole-1-sulfonamide: A reduced form of 3-Nitro-1H-pyrrole-1-sulfonamide with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C4H5N3O4S |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
3-nitropyrrole-1-sulfonamide |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)6-2-1-4(3-6)7(8)9/h1-3H,(H2,5,10,11) |
InChI-Schlüssel |
SGCZZIBZNHYPHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




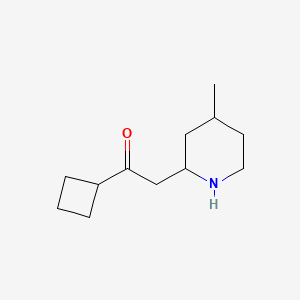
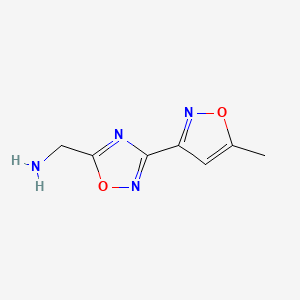
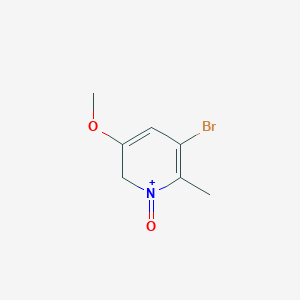
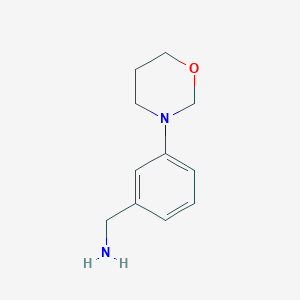
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
